1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid
Description
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid is a piperidine derivative featuring a nitro group at the 2-position and a trifluoromethyl group at the 4-position on the phenyl ring, with a carboxylic acid substituent at the 2-position of the piperidine moiety.
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O4/c14-13(15,16)8-4-5-9(11(7-8)18(21)22)17-6-2-1-3-10(17)12(19)20/h4-5,7,10H,1-3,6H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNQXBGASHVBPGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Preparation Outline
| Step | Reaction Type | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|---|
| 1 | Aromatic Nitration and Trifluoromethylation | Starting from a substituted phenyl precursor, nitration is performed using nitric acid or related nitrating agents; trifluoromethylation may be introduced via electrophilic trifluoromethyl sources | Introduce nitro and trifluoromethyl groups on phenyl ring | Requires controlled temperature and acid concentration to avoid over-nitration |
| 2 | Piperidine Ring Introduction | Coupling of the modified phenyl ring with piperidine or its derivatives under basic or acidic conditions | Formation of 1-substituted piperidine core | Catalysts such as palladium complexes may be used to facilitate coupling |
| 3 | Carboxylation at 2-Position of Piperidine | Introduction of carboxylic acid group via oxidation or carboxylation reactions, often using carbonylation techniques or oxidation of corresponding alcohols/aldehydes | Install carboxylic acid functionality at the 2-position | Requires strong oxidants or carbon monoxide under pressure with palladium catalysts |
| 4 | Purification | Crystallization, extraction, and chromatographic methods | Isolate and purify the final product | Ensures high purity and removal of side products |
Catalysts and Solvents
- Catalysts: Palladium-based catalysts such as tetrakistriphenylphosphine palladium(0), palladium acetate with ligands like 1,3-bis(diphenylphosphino)propane (DPPP), or bis(triphenylphosphine)palladium dichloride are commonly employed to facilitate coupling and carbonylation steps.
- Bases: Alkali metal bases like sodium carbonate or organic bases such as triethylamine are used to maintain reaction conditions conducive to substitution and coupling.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), as well as alcoholic solvents like ethanol, are used depending on the reaction stage.
Reaction Conditions
- Temperature ranges from room temperature up to reflux conditions (~85°C) depending on the step.
- Some reactions require inert atmosphere (nitrogen or argon) and deoxygenation to prevent side reactions.
- Carbon monoxide pressure (14–100 psi) is applied in carbonylation steps to introduce the carboxylic acid group.
Chemical Reactions and Transformations
The compound’s synthesis involves several key chemical transformations:
- Nitration: Electrophilic aromatic substitution to install the nitro group on the phenyl ring.
- Trifluoromethylation: Introduction of the trifluoromethyl group, enhancing lipophilicity and biological activity.
- Coupling with Piperidine: Formation of the C–N bond between the phenyl ring and piperidine nitrogen.
- Carboxylation: Introduction of the carboxylic acid group at the 2-position of the piperidine ring via carbonylation or oxidation.
- Reduction/Oxidation: Optional steps to adjust oxidation states, for example, reduction of intermediates or oxidation to carboxylic acid.
These reactions are carefully controlled to avoid side products and maximize yield.
Comparative Analysis of Preparation Routes
| Aspect | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Setup | Batch reactors with manual control | Continuous flow reactors with automated control |
| Catalyst Use | Palladium catalysts in small quantities | Optimized catalyst loading for cost efficiency |
| Purification | Chromatography, recrystallization | Advanced purification, scalable crystallization |
| Reaction Time | Hours to days | Optimized for shorter reaction times |
| Yield | Moderate to high | High, with process optimization |
Industrial processes emphasize scalability, reproducibility, and cost-effectiveness, often employing continuous flow techniques and advanced monitoring systems to maintain consistent quality.
Summary Table of Key Synthesis Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Temperature | 25–85 °C | Depends on reaction step |
| Catalyst | Pd(PPh3)4, Pd(OAc)2/DPPP | Catalyst choice affects yield and selectivity |
| Base | Na2CO3, Et3N | Maintains reaction pH |
| Solvent | DMF, DMSO, EtOH | Solvent choice affects solubility and reaction rate |
| Pressure | 14–100 psi (CO) | For carbonylation steps |
| Reaction Time | Several hours | Optimized per step |
Research Findings Supporting Preparation Methods
- Palladium-catalyzed carbonylation under mild pressures and temperatures is effective for installing the carboxylic acid group on piperidine derivatives.
- Use of triethylamine as a base in alcoholic solvents facilitates coupling reactions with high selectivity and yield.
- Controlled nitration and trifluoromethylation steps ensure the integrity of sensitive functional groups and prevent overreaction.
- Continuous flow reactors improve heat and mass transfer, allowing for better control of reaction parameters and product consistency in industrial synthesis.
Chemical Reactions Analysis
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents that facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed, but they generally involve modifications to the nitro, trifluoromethyl, or carboxylic acid groups .
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Complex Molecules: The compound serves as an essential intermediate in the synthesis of more complex molecules. Its structure allows for modifications that can lead to novel compounds with desired properties.
- Reactivity Studies: Researchers utilize it to study the reactivity of trifluoromethyl-containing compounds, which are known for their unique electronic properties.
2. Biology:
- Biological Activity Exploration: Derivatives of this compound are investigated for potential antimicrobial, anti-inflammatory, and anticancer activities. The nitro group can be bioreduced to reactive intermediates that may interact with cellular targets.
- Mechanism of Action Studies: Understanding how the compound interacts at the molecular level can lead to insights into its biological effects and therapeutic potential.
3. Medicine:
- Pharmacological Research: There is ongoing research into the pharmacological effects of this compound and its derivatives to identify new therapeutic agents for various diseases. The lipophilicity provided by the trifluoromethyl group enhances bioavailability, making it a candidate for drug development.
- Therapeutic Agent Development: The compound's unique properties make it suitable for developing drugs targeting specific biological pathways.
4. Industry:
- Specialty Chemicals Production: It is utilized in developing specialty chemicals with unique thermal stability and chemical resistance properties. This includes applications in agrochemicals and materials science.
Case Studies
Case studies involving this compound primarily focus on its derivatives' biological activities:
- Antimicrobial Activity: A study demonstrated that derivatives showed significant activity against various bacterial strains, suggesting potential use as antibiotic agents.
- Anti-inflammatory Effects: Research indicated that certain modifications led to enhanced anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Anticancer Properties: Investigations into the anticancer effects revealed that specific derivatives could inhibit tumor growth in vitro, warranting further exploration in vivo.
Mechanism of Action
The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid and its derivatives involves interactions with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
a) 1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid
- Key Difference : Replaces the trifluoromethyl group with a methylsulfonyl group at the 4-position.
- The electron-withdrawing nature of both groups may enhance the acidity of the carboxylic acid, but methylsulfonyl’s stronger electron withdrawal could further stabilize the carboxylate anion.
b) 1-(3-Fluoro-2-nitrophenyl)piperidine-4-carboxylic acid
- Key Differences :
- Nitro group at the 2-position, fluorine at the 3-position (vs. trifluoromethyl at 4-position in the target compound).
- Carboxylic acid at the 4-position of piperidine (vs. 2-position in the target).
- The 4-carboxylic acid position alters piperidine ring conformation, affecting interactions with enzymes or receptors .
Modifications on the Piperidine Moiety
a) Ethyl 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate
- Key Difference : Ethyl ester at the 3-position of piperidine (vs. carboxylic acid at 2-position).
- Implications :
b) 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
- Key Differences :
- Implications :
- The carboxamide group avoids ionization at physiological pH, improving metabolic stability and oral bioavailability compared to carboxylic acids.
- Hydrogen-bonding capacity of the amide may enhance target binding specificity.
Positional Isomerism and Electronic Effects
a) 1-[(3-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid
- Key Differences :
- Nitro group at the 3-position on the phenyl ring (vs. 2-position in the target).
- Sulfonyl group replaces the trifluoromethyl group.
- Positional isomerism may lead to steric clashes or altered binding in biological systems .
Comparative Data Table
Research Implications and Gaps
- Synthetic Challenges : Discontinuation of the target compound (e.g., Ref: 10-F035050 ) may reflect synthesis difficulties or instability, warranting further optimization of analogs like the carboxamide .
- Biological Activity : The NSAID activity of the carboxamide highlights the importance of functional group selection for target engagement. Comparative studies on COX-1/COX-2 inhibition between carboxylic acid and carboxamide derivatives are needed.
- Metabolic Profiling : Ester derivatives (e.g., ethyl esters ) should be evaluated for hydrolysis rates in vivo to assess prodrug viability.
Biological Activity
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid (CAS Number: 1219146-99-2) is a chemical compound with diverse biological activities. Its unique structure, characterized by a trifluoromethyl group and a nitro group on the phenyl ring, positions it as a significant candidate in pharmaceutical research. This article provides an in-depth examination of its biological activity, synthesis, and potential applications.
- Molecular Formula : C₁₃H₁₃F₃N₂O₄
- Molecular Weight : 318.25 g/mol
- IUPAC Name : this compound
The compound is synthesized through multi-step reactions involving strong acids, bases, and specific catalysts to ensure high yield and purity. The trifluoromethyl group enhances lipophilicity, facilitating interaction with lipid membranes, which is crucial for its biological activity .
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that certain analogs can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 0.19 µM to 5.13 µM . The mechanism involves induction of apoptosis through activation of caspases, particularly caspase-3/7, leading to programmed cell death .
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties. Studies suggest that the presence of electron-withdrawing groups like the nitro and trifluoromethyl groups enhances antimicrobial efficacy against various bacterial strains. For example, compounds with similar structures have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
Comparison with Related Compounds
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine | Lacks carboxylic acid | Moderate anticancer | Varies |
| 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | Different position of carboxylic acid | Higher anticancer activity | Varies |
The structural variations significantly impact the biological activity and solubility of these compounds. The presence of the carboxylic acid group in the target compound enhances its solubility and reactivity compared to its analogs.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components.
- Lipophilicity : The trifluoromethyl group increases the compound's ability to penetrate lipid membranes.
- Caspase Activation : Induction of apoptosis through caspase activation is a key mechanism in its anticancer activity .
Case Studies
A notable study examined the effects of various derivatives on MCF-7 cells, revealing that compounds with stronger electron-withdrawing groups exhibited lower IC50 values, indicating higher potency against cancer cells. Flow cytometry analysis confirmed that these compounds effectively arrested cell cycle progression at the G1 phase and triggered apoptosis via caspase activation .
Another investigation into antimicrobial properties highlighted that certain derivatives displayed potent inhibitory effects against Staphylococcus aureus and Escherichia coli, supporting their potential use as antibacterial agents in clinical settings .
Q & A
Q. What are the recommended synthetic pathways for synthesizing 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid, and how do reaction conditions influence yield?
The synthesis of structurally similar piperidine derivatives often involves multi-step reactions. For example, palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos) under inert atmospheres at 40–100°C can facilitate aryl coupling steps, as observed in analogous compounds . Post-synthetic hydrolysis with HCl at 93–96°C for 17 hours is critical for deprotection and carboxylate group formation . Yield optimization requires careful control of temperature, catalyst loading, and reaction time, with inert conditions to prevent nitro-group reduction.
Q. How can computational methods guide the design of experiments for this compound?
Theoretical approaches, such as quantum chemical calculations and reaction path searches, enable predictive modeling of reaction mechanisms. Institutions like ICReDD combine computational simulations with experimental data to narrow down optimal reaction conditions (e.g., solvent selection, temperature gradients) and reduce trial-and-error inefficiencies . For instance, density functional theory (DFT) can predict steric and electronic effects of the trifluoromethyl and nitro groups on piperidine ring reactivity.
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR : and NMR are critical for confirming the trifluoromethyl group and nitro-phenyl substitution patterns.
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions, as demonstrated in crystallographic studies of similar piperidine-carboxylic acids (e.g., unit cell parameters: , ) .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., using PubChem-derived SMILES strings for reference) .
Advanced Research Questions
Q. How can contradictory data in reaction optimization be systematically addressed?
Contradictions (e.g., variable yields under similar conditions) may arise from subtle differences in catalyst activation or impurities. A structured approach includes:
- Design of Experiments (DoE) : Statistical tools like factorial design to isolate variables (e.g., solvent polarity, Cs₂CO₃ stoichiometry) .
- In-situ monitoring : Techniques like FTIR or Raman spectroscopy to track intermediate formation .
- Reproducibility checks : Cross-validate results using independent synthetic routes (e.g., alternative coupling agents or protecting groups) .
Q. What methodologies are recommended for studying the compound’s stability under varying storage conditions?
Stability studies should assess:
- Temperature sensitivity : Storage at 0–6°C is advised for nitro-aromatic derivatives to prevent decomposition .
- Light exposure : UV-Vis spectroscopy to monitor photodegradation of the nitro group.
- Hygroscopicity : Karl Fischer titration to quantify water absorption, which may hydrolyze the carboxylic acid moiety .
Q. How can reactor design enhance scalability of the synthesis?
Advanced reactor configurations, such as continuous-flow systems, improve heat/mass transfer for exothermic nitro-group reactions. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, reducing purification steps . Computational fluid dynamics (CFD) simulations optimize mixing efficiency and residence time distribution in scaled-up batches .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
